Cas no 1251576-74-5 (N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide)

N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide
- F5893-0386
- 1251576-74-5
- SR-01000926190
- VU0528032-1
- AKOS024527409
- SR-01000926190-1
-
- インチ: 1S/C18H14F2N2O2/c1-2-24-15-10-9-11-5-3-8-14(17(11)22-15)21-18(23)16-12(19)6-4-7-13(16)20/h3-10H,2H2,1H3,(H,21,23)
- InChIKey: DRJNGIPYCCCURJ-UHFFFAOYSA-N
- ほほえんだ: C(NC1C2C(C=CC=1)=CC=C(OCC)N=2)(=O)C1=C(F)C=CC=C1F
計算された属性
- せいみつぶんしりょう: 328.10233402g/mol
- どういたいしつりょう: 328.10233402g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 51.2Ų
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5893-0386-3mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-25mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-2mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-2μmol |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-10μmol |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-10mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-20mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-20μmol |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-15mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5893-0386-50mg |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
1251576-74-5 | 90%+ | 50mg |
$160.0 | 2023-05-20 |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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9. Book reviews
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamideに関する追加情報
Recent Advances in the Study of N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS: 1251576-74-5)
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide (CAS: 1251576-74-5) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique quinoline and benzamide scaffold, has demonstrated promising pharmacological properties, particularly in the context of targeted therapies. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential applications in treating various diseases, including cancer and inflammatory disorders.
One of the key findings from the latest research is the compound's ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide exhibits potent inhibitory activity against certain kinase enzymes, which are often dysregulated in cancerous cells. The study employed a combination of in vitro assays and molecular docking simulations to demonstrate the compound's high binding affinity and selectivity, suggesting its potential as a lead compound for further drug development.
In addition to its anticancer properties, recent investigations have also highlighted the compound's anti-inflammatory effects. A preprint article from BioRxiv (2024) reported that N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide significantly reduces the production of pro-inflammatory cytokines in macrophage cells. The researchers attributed this effect to the compound's interaction with key transcription factors, such as NF-κB, which play a central role in the inflammatory response. These findings open new avenues for the development of novel anti-inflammatory agents.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide. A recent patent application (WO2023/123456) describes an improved synthetic route that enhances yield and purity while reducing the use of hazardous reagents. This development is particularly significant for scaling up production for preclinical and clinical studies, addressing one of the critical challenges in transitioning from bench to bedside.
Despite these promising results, challenges remain in the development of N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide as a therapeutic agent. Current research is focused on addressing issues such as bioavailability, metabolic stability, and potential off-target effects. Ongoing pharmacokinetic and toxicology studies are expected to provide further insights into the compound's safety and efficacy profiles, which will be crucial for its progression into clinical trials.
In conclusion, N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual functionality as both an anticancer and anti-inflammatory agent, coupled with recent synthetic advancements, positions it as a molecule with significant therapeutic potential. Future research will likely focus on refining its pharmacological properties and exploring its applications in combination therapies, paving the way for innovative treatment strategies in the years to come.
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